molecular formula C25H31N3O4S B11435348 N-Sec-butyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-1(5H)-YL]acetamide

N-Sec-butyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-1(5H)-YL]acetamide

Cat. No.: B11435348
M. Wt: 469.6 g/mol
InChI Key: JVSRAUJWPXHYMF-UHFFFAOYSA-N
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Description

N-Sec-butyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-1(5H)-YL]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclohepta[4,5]thieno[2,3-D]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Sec-butyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-1(5H)-YL]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl acetoacetate, and thiophene derivatives. The key steps in the synthesis may involve:

    Cyclization: Formation of the cyclohepta[4,5]thieno[2,3-D]pyrimidine core through cyclization reactions.

    Substitution: Introduction of the sec-butyl and ethoxyphenyl groups via substitution reactions.

    Acetylation: Addition of the acetamide group through acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Sec-butyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-1(5H)-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-Sec-butyl-2-[3-

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6 g/mol

IUPAC Name

N-butan-2-yl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide

InChI

InChI=1S/C25H31N3O4S/c1-4-16(3)26-21(29)15-27-24-22(19-9-7-6-8-10-20(19)33-24)23(30)28(25(27)31)17-11-13-18(14-12-17)32-5-2/h11-14,16H,4-10,15H2,1-3H3,(H,26,29)

InChI Key

JVSRAUJWPXHYMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C3=C(S2)CCCCC3)C(=O)N(C1=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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